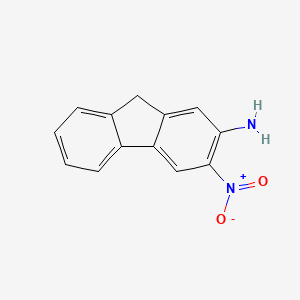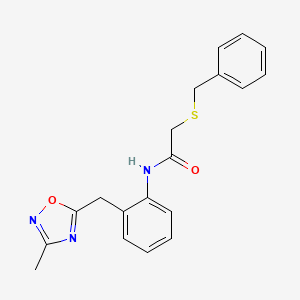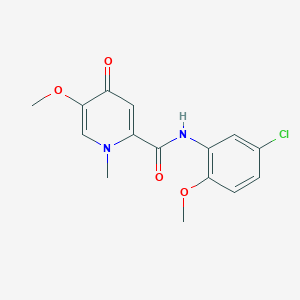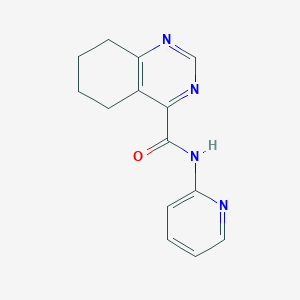![molecular formula C25H19FN6O5S B2465443 2-((8,9-二甲氧基-2-(4-硝基苯基)-[1,2,4]三唑并[1,5-c]喹唑啉-5-基)硫代)-N-(2-氟苯基)乙酰胺 CAS No. 902594-46-1](/img/structure/B2465443.png)
2-((8,9-二甲氧基-2-(4-硝基苯基)-[1,2,4]三唑并[1,5-c]喹唑啉-5-基)硫代)-N-(2-氟苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The compound contains a [1,2,4]triazolo[1,5-c]quinazoline core, which is a fused ring system containing nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this specific compound are not available in the literature .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE:
Anticancer Activity
The compound’s structure, featuring a triazoloquinazoline core, suggests potential anticancer properties. Triazoloquinazolines have been studied for their ability to inhibit various cancer cell lines by interfering with DNA synthesis and repair mechanisms . This compound could be explored for its efficacy against specific types of cancer, such as breast or lung cancer, through in vitro and in vivo studies.
Antimicrobial Properties
Compounds containing triazole and quinazoline moieties have shown significant antimicrobial activity . The presence of these functional groups in the compound indicates its potential as an antimicrobial agent. Research could focus on its effectiveness against bacterial and fungal pathogens, possibly leading to new treatments for resistant infections.
Enzyme Inhibition
The compound’s unique structure may allow it to act as an enzyme inhibitor. Triazoloquinazolines have been known to inhibit enzymes such as carbonic anhydrase and cholinesterase . Investigating this compound’s inhibitory effects on these and other enzymes could provide insights into its potential therapeutic applications in diseases like glaucoma and Alzheimer’s.
Antioxidant Activity
The methoxy groups in the compound’s structure suggest it might possess antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and damage. Research could explore the compound’s ability to scavenge free radicals and its potential use in preventing or treating conditions associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .
Anti-inflammatory Effects
Given the compound’s structural similarities to other anti-inflammatory agents, it may exhibit anti-inflammatory properties. Studies could investigate its ability to reduce inflammation in various models, potentially leading to new treatments for inflammatory diseases like arthritis and inflammatory bowel disease .
Antiviral Applications
The triazoloquinazoline scaffold has been explored for antiviral activity against various viruses . This compound could be tested for its efficacy against viruses such as HIV, hepatitis, and influenza. Its mechanism of action might involve inhibiting viral replication or entry into host cells.
Neuroprotective Effects
The compound’s potential neuroprotective effects could be significant in treating neurodegenerative diseases. Research could focus on its ability to protect neurons from damage and its potential use in conditions like Parkinson’s and Alzheimer’s diseases . This could involve studying its effects on neuronal cell lines and animal models.
Agricultural Applications
In addition to medical applications, the compound might have uses in agriculture. Its potential antimicrobial and antifungal properties could make it a candidate for developing new pesticides or fungicides . Research could explore its effectiveness in protecting crops from various pathogens, contributing to sustainable agricultural practices.
作用机制
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of 1,2,4-triazoloquinazolines , which have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . .
Mode of Action
Compounds with similar structures have been reported to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Based on the reported pharmacological activities of similar compounds , it can be inferred that this compound may affect multiple biochemical pathways related to its pharmacological activities.
Pharmacokinetics
The compound’s molecular weight is 496539 Da , which is within the range generally considered favorable for oral bioavailability. The compound’s vapor pressure is 9.55 x 10-11 mPa at 25°C , suggesting that it is relatively non-volatile. These properties may influence the compound’s absorption, distribution, metabolism, and excretion, but further studies are needed to confirm this.
Result of Action
Based on the reported pharmacological activities of similar compounds , it can be inferred that this compound may have potential therapeutic effects in various conditions such as cancer, microbial infections, inflammation, oxidative stress, viral infections, and tuberculosis.
属性
IUPAC Name |
2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN6O5S/c1-36-20-11-16-19(12-21(20)37-2)28-25(38-13-22(33)27-18-6-4-3-5-17(18)26)31-24(16)29-23(30-31)14-7-9-15(10-8-14)32(34)35/h3-12H,13H2,1-2H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWQLTLSORHTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NC4=CC=CC=C4F)C5=CC=C(C=C5)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2465360.png)


![4-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B2465364.png)





![8-(3-Imidazolylpropyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2465379.png)

![Methyl (E)-4-oxo-4-(spiro[1,3-dihydroindene-2,4'-oxane]-1-ylamino)but-2-enoate](/img/structure/B2465381.png)

![3-(4-fluorobenzyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465383.png)